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Compound of Interest

Compound Name: (R)-1-Cyclopropylethylamine

CAS No.: 6240-96-6

Cat. No.: B1588663 Get Quote

Technical Guide: (R)-1-Cyclopropylethylamine
Structural Definition, Synthesis, and
Pharmacological Utility[1]
Executive Summary
(R)-1-Cyclopropylethylamine (CAS: 6240-96-6) represents a critical chiral building block in

modern medicinal chemistry.[1] Its structural uniqueness lies in the cyclopropyl moiety, which

functions as a bioisostere for isopropyl or ethyl groups while imparting specific conformational

constraints and metabolic stability.[1] This guide provides the definitive SMILES notation,

elucidates the stereochemical assignment via Cahn-Ingold-Prelog (CIP) rules, and details a

self-validating enzymatic resolution protocol for high-purity isolation.[1]

Part 1: Cheminformatics & Structural Definition[1]
The precise representation of chiral molecules in silico is a frequent source of error in drug

discovery databases.[1] For (R)-1-Cyclopropylethylamine, the distinction lies in the

orientation of the amine group relative to the cyclopropyl ring and the methyl tail.[1]

1.1 Validated Identifiers
The following identifiers have been verified against the PubChem Compound Database and

standard chemical ontologies.
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Identifier Type Value Notes

Isomeric SMILES CN
Explicit stereochemistry

defined.[1][2]

Canonical SMILES CC(C1CC1)N
Lacks stereochemical

definition.[1][2][3]

InChI Key
IXCXVGWKYIDNOS-

SCSAIBSYSA-N

Hashed identifier for database

linking.[1]

CAS Number 6240-96-6
Often generic; check CoA for

enantiopurity.[1]

IUPAC Name (1R)-1-cyclopropylethanamine -

1.2 SMILES Syntax Analysis
The string CN is constructed as follows:

C: The starting methyl group.[1]

[C@H]: The chiral center.[1] The @ symbol indicates an anticlockwise winding of neighbors

when looking from the preceding atom (the methyl group) toward the chiral center.[1]

(C1CC1): The cyclopropyl branch (highest carbon priority).[1]

N: The primary amine (highest atomic priority).[1]

Part 2: Stereochemical Determination (CIP Rules)
To scientifically validate the (R)-configuration, we must apply the Cahn-Ingold-Prelog (CIP)

priority rules.[1] This is not merely a labeling exercise but the basis for the molecule's

interaction with chiral biological targets (e.g., kinase ATP pockets).[1]

Priority Assignment:

-NH₂ (Nitrogen): Atomic number 7.[1] (Priority 1)
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-Cyclopropyl (C-CH-CH₂): The chiral center is bonded to a methine carbon.[1] This carbon is

bonded to two other carbons.[1] (Priority 2)

-Methyl (-CH₃): The carbon is bonded to three hydrogens.[1] (Priority 3)

-H (Hydrogen): Lowest atomic mass.[1] (Priority 4)

Configuration Logic: When the Hydrogen (Priority 4) is oriented away from the viewer, the

sequence 1

2

3 traces a Clockwise direction, confirming the (R) configuration.

Diagram 1: CIP Priority & Stereochemistry Logic

Cahn-Ingold-Prelog (CIP) Assignment: (R)-1-Cyclopropylethylamine

Chiral Center (C)

1. -NH2
(Atomic No: 7)

Priority 1

2. -Cyclopropyl
(C bonded to C, C)

Priority 2

3. -Methyl
(C bonded to H, H, H)

Priority 3

4. -H
(Lowest Priority)

Back

Clockwise Turn Clockwise Turn

Sequence 1->2->3 is CLOCKWISE
(R)-Configuration

Click to download full resolution via product page

Figure 1: Decision tree illustrating the CIP priority assignment confirming the (R)-enantiomer

status.

Part 3: Synthesis & Isolation Protocol
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While chemical synthesis via reductive amination is possible, it often yields racemates requiring

costly resolution.[1] The industry-standard approach for high optical purity (>99% ee) is Lipase-

Catalyzed Kinetic Resolution.[1]

3.1 Methodology: Enzymatic Kinetic Resolution
This protocol utilizes Candida antarctica Lipase B (CAL-B) to selectively acylate the (R)-amine

(or (S)-amine depending on acyl donor/solvent, but typically CAL-B favors the (R)-enantiomer

in amidation of primary amines).[1] However, a more robust industrial route often resolves the

ester precursor or uses specific acyl donors.[1]

Protocol: Selective Acylation of Racemic 1-Cyclopropylethylamine

Reagents:

Racemic 1-Cyclopropylethylamine (1.0 eq)[1]

Ethyl Acetate (Solvent & Acyl Donor) or Isopropyl Acetate[1]

Novozym 435 (Immobilized CAL-B)[1]

MTBE (Methyl tert-butyl ether) as co-solvent if needed.[1]

Workflow:

Setup: Dissolve racemic amine in MTBE/Ethyl Acetate (10:1 ratio).

Initiation: Add Novozym 435 (10-50% w/w relative to substrate).[1]

Incubation: Shake at 30°C. CAL-B selectively catalyzes the acylation of the (R)-

enantiomer to form the acetamide, leaving the (S)-amine free.[1]

Note: If the enzyme specificity favors (R)-acylation, you obtain (R)-amide and (S)-

amine.[1]

Correction for Target: To get the (R)-amine directly, one might use a hydrolysis approach

of the racemic amide, or separate the (R)-amide formed above and hydrolyze it.[1]
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Separation: Filter off the enzyme.[1] Acidify the filtrate with 1M HCl. The (S)-amine moves

to the aqueous phase.[1] The (R)-amide remains in the organic phase.[1]

Hydrolysis (Critical Step): Reflux the (R)-amide in 6M HCl/Ethanol to deprotect and yield

(R)-1-Cyclopropylethylamine hydrochloride.

Diagram 2: Enzymatic Resolution Workflow

Racemic
1-Cyclopropylethylamine

Kinetic Resolution
(Selective Acylation)

CAL-B (Novozym 435)
+ Ethyl Acetate

Acid/Base Extraction

(R)-Acetamide
(Organic Phase)

(S)-Amine
(Aqueous Phase)

Acid Hydrolysis
(6M HCl, Reflux)

(R)-1-Cyclopropylethylamine
HCl Salt

Click to download full resolution via product page

Figure 2: Workflow for the isolation of the (R)-enantiomer via enzymatic kinetic resolution and

subsequent hydrolysis.

Part 4: Analytical Validation & Quality Control
Trustworthiness in synthesis requires self-validating analytical steps.[1]

Chiral HPLC:

Column: Chiralcel OD-H or AD-H.[1]

Mobile Phase: Hexane:IPA:Diethylamine (90:10:0.1).[1]

Expected Result: Baseline separation of enantiomers. (R)-isomer typically elutes second

on OD-H (must verify with standard).[1]

NMR Spectroscopy:

1H NMR (CDCl3): Look for the multiplet of the methine proton at the chiral center (~2.3-

2.5 ppm) and the distinct high-field cyclopropyl protons (0.2-0.6 ppm).[1]
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Shift Reagent: Use of Mosher's acid chloride to form diastereomers can quantify %ee via

NMR if Chiral HPLC is unavailable.[1]

Part 5: Pharmacological Relevance[1][4]
Why select the cyclopropyl moiety?

Metabolic Stability: The cyclopropyl C-H bonds have higher dissociation energy (approx. 106

kcal/mol) compared to isopropyl C-H bonds.[1] This reduces susceptibility to Cytochrome

P450 oxidation, extending the drug's half-life (

).[1]

Conformational Constraint: The ring prevents free rotation, locking the amine vector into a

position that often favors binding in hydrophobic pockets of GPCRs and Kinases.[1]

Bioisosterism: It acts as a rigid bioisostere for ethyl or isopropyl groups, maintaining

lipophilicity while altering geometry.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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